molecular formula C18H22ClNO3 B3125407 4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one CAS No. 324519-70-2

4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one

Cat. No.: B3125407
CAS No.: 324519-70-2
M. Wt: 335.8 g/mol
InChI Key: NWTCPOLSDXHJJC-UHFFFAOYSA-N
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Description

4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a benzyl group, a chlorinated isopropyl-pent-4-enoyl moiety, and an oxazolidinone ring, suggests potential utility in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Chlorinated Isopropyl-Pent-4-Enoyl Moiety: This step may involve the use of chlorinated alkenes and appropriate coupling reagents.

Industrial Production Methods

Industrial production of such compounds often employs optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and chlorinated sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by alkyl halides for substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as an antibacterial or antiviral agent.

    Industry: Utilization in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would include interactions with ribosomal RNA and proteins, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.

Uniqueness

4-Benzyl-3-(5-chloro-2-isopropyl-pent-4-enoyl)-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones. The presence of the benzyl and chlorinated isopropyl-pent-4-enoyl groups could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-benzyl-3-(5-chloro-2-propan-2-ylpent-4-enoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-13(2)16(9-6-10-19)17(21)20-15(12-23-18(20)22)11-14-7-4-3-5-8-14/h3-8,10,13,15-16H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTCPOLSDXHJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699219
Record name 4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324519-70-2
Record name 4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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